Cas no 850567-21-4 (3-(N-Ethylaminocarbonyl)phenylboronic acid)

3-(N-Ethylaminocarbonyl)phenylboronic acid is a boronic acid derivative featuring an N-ethylaminocarbonyl substituent on the phenyl ring. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile boronic acid coupling partner due to its stability and reactivity. The ethylaminocarbonyl group enhances solubility in polar organic solvents, facilitating its use in homogeneous reaction conditions. It is also employed in the synthesis of pharmaceuticals and agrochemicals, where precise functionalization is required. The boronic acid moiety allows for selective transformations, making it a useful intermediate in medicinal chemistry and materials science. Proper handling under inert conditions is recommended to maintain stability.
3-(N-Ethylaminocarbonyl)phenylboronic acid structure
850567-21-4 structure
商品名:3-(N-Ethylaminocarbonyl)phenylboronic acid
CAS番号:850567-21-4
MF:C9H12BNO3
メガワット:193.007482528687
MDL:MFCD04115689
CID:719866
PubChem ID:3607123

3-(N-Ethylaminocarbonyl)phenylboronic acid 化学的及び物理的性質

名前と識別子

    • 3-(N-Ethylaminocarbonyl)phenylboronic acid
    • 3-(Ethylcarbamoyl)benzeneboronic acid
    • 3-(Ethylcarbamoyl)benzeneboronic acid(contains varying amounts of Anhydride)
    • [3-(ethylcarbamoyl)phenyl]boronic acid
    • Boronic acid,B-[3-[(ethylamino)carbonyl]phenyl]-
    • B-[3-[(Ethylamino)carbonyl]phenyl]boronic acid (ACI)
    • Boronic acid, [3-[(ethylamino)carbonyl]phenyl]- (9CI)
    • 3-(N-Ethylaminocarbonyl)benzeneboronic acid
    • AKOS006221828
    • DB-010499
    • 3-(N-ethylaminocarbonyl)benzeneboronic acid, AldrichCPR
    • AB20403
    • 3-(N-Ethylaminocarbonyl)phenylboronicacid
    • 3-(ethylcarbamoyl)phenylboronic acid
    • DTXSID80394111
    • WMMRKCBSJZVRRG-UHFFFAOYSA-N
    • B-[3-[(ETHYLAMINO)CARBONYL]PHENYL]-BORONIC ACID
    • MFCD04115689
    • AS-30769
    • 850567-21-4
    • SCHEMBL3031782
    • MDL: MFCD04115689
    • インチ: 1S/C9H12BNO3/c1-2-11-9(12)7-4-3-5-8(6-7)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12)
    • InChIKey: WMMRKCBSJZVRRG-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=C(B(O)O)C=CC=1)NCC

計算された属性

  • せいみつぶんしりょう: 193.09100
  • どういたいしつりょう: 193.091
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 199
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69.6A^2

じっけんとくせい

  • 色と性状: NA
  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: 106-116°C
  • ふってん: Not available
  • フラッシュポイント: 193.6±23.2 °C
  • 屈折率: 1.545
  • PSA: 69.56000
  • LogP: -0.49300

3-(N-Ethylaminocarbonyl)phenylboronic acid セキュリティ情報

3-(N-Ethylaminocarbonyl)phenylboronic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

3-(N-Ethylaminocarbonyl)phenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D555382-1g
3-(N-EthylaMinocarbonyl)phenylboronic acid
850567-21-4 97%
1g
$410 2024-05-24
eNovation Chemicals LLC
K09888-1kg
3-(N-ETHYLAMINOCARBONYL)BENZENEBORONIC ACID
850567-21-4 97%
1kg
$3200 2024-06-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E44910-5g
3-(N-Ethylaminocarbonyl)phenylboronic acid
850567-21-4 97%
5g
¥7108.0 2023-09-08
TRC
E899708-1g
3-(N-Ethylaminocarbonyl)phenylboronic acid
850567-21-4
1g
$265.00 2023-05-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030159-1g
3-(N-Ethylaminocarbonyl)phenylboronic acid
850567-21-4 97%
1g
¥1777 2024-05-21
Apollo Scientific
OR3954-5g
3-(Ethylcarbamoyl)benzeneboronic acid
850567-21-4 97%
5g
£506.00 2025-02-20
TRC
E899708-250mg
3-(N-Ethylaminocarbonyl)phenylboronic acid
850567-21-4
250mg
$121.00 2023-05-18
abcr
AB150619-1 g
3-(N-Ethylaminocarbonyl)phenylboronic acid, 97%; .
850567-21-4 97%
1g
€232.40 2023-05-09
Chemenu
CM135749-1g
3-(N-Ethylaminocarbonyl)phenylboronic acid
850567-21-4 95%+
1g
$117 2023-01-09
Chemenu
CM135749-5g
3-(N-Ethylaminocarbonyl)phenylboronic acid
850567-21-4 95%+
5g
$352 2023-01-09

3-(N-Ethylaminocarbonyl)phenylboronic acid 合成方法

3-(N-Ethylaminocarbonyl)phenylboronic acid 関連文献

3-(N-Ethylaminocarbonyl)phenylboronic acidに関する追加情報

Introduction to 3-(N-Ethylaminocarbonyl)phenylboronic acid (CAS No. 850567-21-4)

3-(N-Ethylaminocarbonyl)phenylboronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its Chemical Abstracts Service (CAS) number 850567-21-4, features a unique structural motif that combines a phenyl group with a boronic acid moiety, further functionalized by an N-Ethylaminocarbonyl substituent. The presence of these functional groups imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry, particularly in the development of novel drug candidates and advanced materials.

The phenylboronic acid moiety is well-documented for its role in coordination chemistry and its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis. This reaction is widely employed in the pharmaceutical industry to construct biaryl frameworks, which are prevalent in many bioactive molecules. The N-Ethylaminocarbonyl group enhances the compound's reactivity and stability under various conditions, making it particularly useful in multi-step synthetic pathways where precise control over reaction outcomes is essential.

Recent advancements in medicinal chemistry have highlighted the importance of boronic acid derivatives in drug discovery. For instance, boron-containing compounds have been investigated for their potential as kinase inhibitors and metallodrugs. The structural features of 3-(N-Ethylaminocarbonyl)phenylboronic acid align with this trend, as it can serve as a building block for designing molecules with enhanced binding affinity and selectivity. Its application in the synthesis of protease inhibitors and other enzyme-targeting agents has been explored in several academic studies.

In materials science, the compound's ability to form stable complexes with metals has opened up possibilities for its use in catalysis and material functionalization. The boronic acid group can act as a ligand, facilitating metal coordination and enabling catalytic transformations that would otherwise be challenging to achieve. This property has been leveraged in the development of novel catalysts for organic transformations, including C-H activation and oxidation reactions.

The N-Ethylaminocarbonyl substituent not only influences the electronic properties of the molecule but also contributes to its solubility and bioavailability when incorporated into larger molecular frameworks. This makes 3-(N-Ethylaminocarbonyl)phenylboronic acid a versatile intermediate for medicinal chemists seeking to optimize drug-like properties such as solubility, permeability, and metabolic stability.

Recent research has also explored the potential of this compound in the context of bioconjugation techniques. Boronic acids are known to undergo reversible Michael addition reactions with thiols, a property that has been exploited in site-specific protein labeling and bioimaging applications. The incorporation of 3-(N-Ethylaminocarbonyl)phenylboronic acid into biomolecules could enable novel strategies for tracking biological processes and developing targeted therapeutics.

The synthesis of 3-(N-Ethylaminocarbonyl)phenylboronic acid typically involves multi-step organic transformations, starting from readily available precursors such as phenol derivatives. The introduction of the boronic acid functionality often requires careful control over reaction conditions to ensure high yields and purity. Advances in synthetic methodologies have made it possible to produce this compound on both laboratory and industrial scales, facilitating its use in large-scale drug manufacturing processes.

In conclusion, 3-(N-Ethylaminocarbonyl)phenylboronic acid (CAS No. 850567-21-4) represents a promising compound with diverse applications across pharmaceuticals and materials science. Its unique structural features make it an invaluable tool for synthetic chemists, enabling the construction of complex molecules with tailored properties. As research continues to uncover new applications for boron-containing compounds, the significance of this intermediate is likely to grow further, solidifying its role as a key player in modern chemical innovation.

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